2-Amino-3-phenylpropanamide

Catalog No.
S1518843
CAS No.
17193-31-6
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-phenylpropanamide

CAS Number

17193-31-6

Product Name

2-Amino-3-phenylpropanamide

IUPAC Name

2-amino-3-phenylpropanamide

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)

InChI Key

OBSIQMZKFXFYLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)N)N

Synonyms

L-phenylalanine amide, PheNH2, phenylalanine amide, phenylalanine amide hydrochloride, phenylalanine amide, (R)-isomer, phenylalanine amide, D-(R)-isomer

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N

The exact mass of the compound 2-Amino-3-phenylpropanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-phenylpropanamide (L-Phenylalaninamide) is the primary amide derivative of the essential amino acid L-phenylalanine. It serves as a key chiral building block in synthetic organic chemistry, particularly in the construction of peptidomimetics and complex heterocyclic scaffolds. [REFS-1, REFS-2] Its primary value proposition stems from the unique reactivity and physical properties conferred by the terminal amide group, which distinguishes it from its parent amino acid, L-phenylalanine, and other common derivatives like esters or alcohols in process-critical applications. [3]

Direct substitution of 2-Amino-3-phenylpropanamide with its parent amino acid, L-phenylalanine, is frequently unviable in synthetic protocols. The primary amide functionality fundamentally alters the molecule's chemical behavior compared to L-phenylalanine's carboxylic acid. These differences in pKa, hydrogen bonding capacity, nucleophilicity, and solubility profile directly impact reaction compatibility, particularly in multi-component reactions like the Ugi synthesis where the amide is a critical reactant. [1] Furthermore, the amide avoids the need for carboxylic acid protection/activation steps common with L-phenylalanine, streamlining synthetic workflows and preventing side reactions such as racemization that can occur under harsh coupling conditions. [2] These factors make the two compounds non-interchangeable for processes demanding specific reactivity and handling properties.

Essential Precursor for Ugi Four-Component Reaction (Ugi-4CR) in Peptidomimetic Synthesis

2-Amino-3-phenylpropanamide serves as an indispensable amine component in the Ugi four-component reaction for synthesizing complex peptidomimetics, such as novel HIV-1 capsid binders. In this context, the primary amide is not an optional functional group but a core reactant. The parent compound, L-phenylalanine, with its carboxylic acid, is fundamentally incompatible with this reaction scheme, which requires a distinct amine, carbonyl, isocyanide, and carboxylic acid. [1] The use of phenylalaninamide enables the direct incorporation of the phenylalanine scaffold into the product backbone, leading to compounds with potent anti-HIV-1 activity (e.g., EC50 = 2.53 µM). [2]

Evidence DimensionSuitability as Amine Component in Ugi-4CR
Target Compound DataServes as the required amine component, enabling the synthesis of complex peptidomimetics.
Comparator Or BaselineL-Phenylalanine (parent acid): Cannot serve as the amine component due to its carboxylic acid functionality, making it incompatible with the reaction mechanism.
Quantified DifferenceQualitatively incompatible; L-Phenylalanine cannot be substituted.
ConditionsUgi four-component reaction for the synthesis of novel HIV-1 capsid modulator PF-74 derivatives.

For researchers using Ugi or related multi-component reactions to build peptidomimetic libraries, phenylalaninamide is the required precursor, not an alternative to phenylalanine.

Altered Solubility Profile for Process Optimization

The terminal functional group significantly impacts solubility in common laboratory solvents. L-phenylalanine, the parent amino acid, is zwitterionic and exhibits very low solubility in alcohols like ethanol, which is often used as an anti-solvent for its crystallization from aqueous solutions. [1] While specific quantitative data for 2-Amino-3-phenylpropanamide is sparse in comparative studies, its primary amide structure, lacking the acidic carboxylic proton, results in a less zwitterionic character and a different polarity profile. This altered solubility is critical for process design, enabling its use in a wider range of organic solvents where L-phenylalanine is practically insoluble and facilitating simpler workup and purification procedures that avoid aqueous extractions.

Evidence DimensionSolubility in Ethanol
Target Compound DataExpected higher solubility due to non-zwitterionic primary amide structure.
Comparator Or BaselineL-Phenylalanine: Solubility in water at 298.15 K is ~27.8 g/L, but decreases sharply with the addition of ethanol. [REFS-1, REFS-2]
Quantified DifferenceQualitative but significant difference in solubility profile, enabling use in non-aqueous reaction systems.
ConditionsAqueous and mixed aqueous-organic solvent systems at standard temperatures.

This difference in solubility allows for reaction and purification schemes in organic media that are impossible with the parent amino acid, reducing process complexity and cost.

Enabling Racemization-Free Amide Coupling for Chiral Integrity

When synthesizing N-acylated phenylalanine derivatives, using L-phenylalanine as a starting material requires activation of its carboxylic acid. This activation step, especially under basic conditions required for coupling, increases the acidity of the α-proton, creating a significant risk of racemization and loss of enantiopurity. [1] By starting with 2-Amino-3-phenylpropanamide, the amide bond is already formed, and subsequent N-acylation occurs at the less reactive amine. This strategy circumvents the high-risk carboxylic acid activation step entirely. For example, mild coupling methods using T3P in EtOAc/pyridine at 0 °C with Boc-protected phenylalanine derivatives have been shown to produce products with >99% enantiomeric excess (ee), indicating that racemization is effectively suppressed by avoiding direct activation of the chiral center's carboxyl group. [REFS-1, REFS-2]

Evidence DimensionRisk of Racemization during Amide Synthesis
Target Compound DataUsed as a precursor, it avoids the high-risk carboxylic acid activation step, preserving chiral integrity (>99% ee reported in subsequent functionalization).
Comparator Or BaselineL-Phenylalanine: Requires carboxylic acid activation, which is a known high-risk step for racemization, particularly under basic coupling conditions.
Quantified DifferenceSignificantly reduced risk of racemization, preserving enantiopurity.
ConditionsSynthesis of Nα-aroyl-N-aryl-phenylalanine amides.

For the synthesis of high-purity chiral compounds, starting with phenylalaninamide de-risks the process by eliminating a key failure mode for enantiomeric integrity, ensuring reproducibility and quality.

Precursor for Peptidomimetic Libraries via Multi-Component Reactions

This compound is the right choice for synthetic programs that leverage the Ugi or related multi-component reactions to rapidly generate libraries of complex molecules. Its primary amine and inherent chirality make it a direct and efficient building block for creating diverse phenylalanine-containing scaffolds for drug discovery, particularly in antiviral research. [1]

Synthesis of High-Purity Chiral N-Acyl Phenylalanine Analogs

In projects where the final product is an N-acylated phenylalanine derivative and maintaining the highest possible enantiomeric purity is critical, 2-Amino-3-phenylpropanamide is the preferred starting material. It allows for N-functionalization while completely avoiding the racemization-prone step of carboxylic acid activation required when starting from L-phenylalanine. [2]

Development of Chiral Ligands for Asymmetric Catalysis

The amine and amide functionalities of 2-Amino-3-phenylpropanamide make it a suitable precursor for the synthesis of bidentate or tridentate chiral ligands used in asymmetric metal catalysis. The amide can act as a coordinating group or be chemically modified, providing a stable chiral backbone to influence the stereochemical outcome of catalytic reactions. [3]

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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